molecular formula C7H7BrClF3N2 B13047629 (R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(R)-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13047629
M. Wt: 291.49 g/mol
InChI Key: DPCXDTPQAHXMGA-FYZOBXCZSA-N
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Description

®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromopyridine moiety and a trifluoroethylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-pyridine, followed by the introduction of the trifluoroethylamine group through nucleophilic substitution reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance binding affinity to these targets, while the bromopyridine moiety can facilitate specific interactions with active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-(6-Bromopyridin-2-yl)(cyclobutyl)methanamine hydrochloride
  • ®-2-Amino-2-(6-bromopyridin-2-yl)acetic acid

Uniqueness

Compared to similar compounds, ®-1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethylamine group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1R)-1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-5-3-1-2-4(13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1

InChI Key

DPCXDTPQAHXMGA-FYZOBXCZSA-N

Isomeric SMILES

C1=CC(=NC(=C1)Br)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC(=C1)Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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